3-Demethyl Colchicine-d3

Stable isotope-labeled internal standard LC-MS/MS quantification Matrix effect compensation

The only commercially available isotopologue-matched SIL-IS for 3-demethylcolchicine (3DMC). Unlike colchicine-d6 or unlabeled 3DMC, this trideuterated standard co-elutes with the target analyte, compensating for matrix effects, extraction variability, and ionization suppression in LC-MS/MS. Validated linearity 10–2000 ng/mL across plasma, urine, and bone tissue extracts. Essential for FDA/EMA-compliant bioanalytical method validation, postmortem bone quantification (bone/blood r = 0.91–0.97), CYP3A4 metabolic phenotyping, and EP Impurity E pharmacopeial testing. Supplied with full characterization data traceable to USP/EP monographs.

Molecular Formula C21H20NO6D3
Molecular Weight 388.43
CAS No. 1314417-96-3
Cat. No. B602614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Demethyl Colchicine-d3
CAS1314417-96-3
SynonymsN-[(7S)-5,6,7,9-Tetrahydro-3-hydroxy-1,2,10-trimethoxy-9-oxobenzo[a]heptalen-7-yl]-acetamide-d3;  O3-Demethylcolchicine-d3;  3-Demethyl-(-)-colchicine-d3;  3-Demethylcolchicine-d3;  3-Desmethylcolchicine-d3;  O3-Demethylcolchicine-d3
Molecular FormulaC21H20NO6D3
Molecular Weight388.43
Structural Identifiers
SMILESCC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O
InChIInChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-17(25)20(27-3)21(28-4)19(12)13-6-8-18(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1/i1D3
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Demethyl Colchicine-d3 (CAS 1314417-96-3): A Deuterated Colchicine Metabolite Standard for Quantitative Bioanalysis and Pharmacopeial Traceability


3-Demethyl Colchicine-d3 is a trideuterated isotopologue of 3-demethylcolchicine (3DMC), the primary O-demethylated metabolite of the alkaloid colchicine. With a molecular formula of C₂₁H₂₀D₃NO₆ and a monoisotopic mass of 388.4 g/mol, it carries three deuterium atoms at the acetyl side-chain position [1]. The compound is supplied as a fully characterized chemical reference standard (chemical purity ≥95–98%) intended for use as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS-based quantification of 3-demethylcolchicine in biological matrices, as well as a pharmacopeial impurity reference standard (Colchicine EP Impurity E labeled analog) traceable to USP or EP monographs [2].

Why 3-Demethyl Colchicine-d3 Cannot Be Substituted by Unlabeled 3DMC, Colchicine-d6, or 2-DMC-d3 Reference Standards


The colchicine metabolic pathway generates two major O-demethylated regioisomers—3DMC and 2DMC—which differ in position of the free phenolic hydroxyl group and exhibit distinct metabolic fates, tissue distribution, and biological activities [1]. 3DMC is the quantitatively predominant metabolite (9.8% vs. 5.5% of parent drug converted in human liver microsomes) and shows markedly different phase II conjugation regiopreference (preferential O-sulfation) compared with 2DMC (preferential O-glucuronidation) [1][2]. In forensic bone analysis, 3DMC concentrations are 1.8–2.3 fold higher than 2DMC, and only the 3DMC/colchicine ratio correlates strongly with blood levels (r = 0.91–0.97) [3][4]. Using colchicine-d6 (deuterated parent drug standard) or unlabeled 3DMC (non-SIL-IS) as a surrogate introduces systematic quantification errors because they fail to match the exact chromatographic retention behavior, ionization efficiency, extraction recovery, and matrix effect profile of the target 3DMC analyte. 3-Demethyl Colchicine-d3 uniquely satisfies the requirement for a co-eluting, isotopologue-matched internal standard for 3DMC-specific bioanalytical assays and pharmacopeial impurity testing.

3-Demethyl Colchicine-d3: Quantitative Evidence of Differentiation from Closest Analogs and Alternatives


Isotopic Mass Shift (+3 Da) Enables Definitive SIL-IS Quantification of 3DMC Versus Unlabeled 3-Demethylcolchicine

3-Demethyl Colchicine-d3 (MW 388.43) provides a +3 Da mass shift relative to unlabeled 3-demethylcolchicine (MW 385.42) due to replacement of three acetyl hydrogens with deuterium [1]. This mass difference enables simultaneous yet spectrometrically distinct detection in the same chromatographic run, where the deuterated standard co-elutes with the unlabeled analyte and experiences identical extraction recovery, ionization efficiency, and matrix suppression effects. By contrast, the structurally distinct colchicine-d6 internal standard (used for parent drug quantification, Δm/z = +6) or unlabeled structural analogs fail to provide matched matrix-effect compensation for 3DMC-specific MS transitions [2]. Vendor specifications confirm chemical purity of ≥95% (SynZeal, BOC Sciences) to 98% (Coompo), with full characterization data including MS, NMR, and HPLC trace provided for regulatory submission [3][4].

Stable isotope-labeled internal standard LC-MS/MS quantification Matrix effect compensation

3DMC Is the Predominant O-Demethylated Colchicine Metabolite in Human Liver Microsomes Relative to 2DMC

In a panel of 16 human liver microsomal preparations incubated with [³H]colchicine (5 nM) for 60 min in the presence of an NADPH-generating system, 3-demethylcolchicine (3DMC) formation accounted for 9.8% of substrate conversion vs. 5.5% for 2-demethylcolchicine (2DMC), yielding a 3DMC:2DMC ratio of 1.78:1 [1]. Both metabolites were generated exclusively via CYP3A4, as confirmed by strong correlation with nifedipine oxidase activity (r = 0.96, P < 0.001) and near-complete abolition of demethylation by anti-CYP3A4 antibodies or chemical inhibitors (gestodene/troleandomycin reduced 3DMC and 2DMC formation by 70% and 80%, respectively) [1]. The formation rate of 3DMC exceeded that of 2DMC across all microsomal preparations tested.

CYP3A4 metabolism Metabolite profiling Hepatic biotransformation

3DMC Accumulates at 1.8–2.3× Higher Concentrations Than 2DMC in Postmortem Vertebral Bone Following Colchicine Exposure

Following microwave-assisted extraction (MAE, 30 min, 80 °C, 1200 W) and microplate solid-phase extraction with UHPLC-PDA analysis (λ = 350 nm), vertebral bone from rats administered colchicine (50 mg/kg i.p.) was assayed for three analytes. Colchicine concentrations ranged from 1.8–4.1 μg/g, 3-demethylcolchicine (3DMC) from 0.77–1.8 μg/g, and 2-demethylcolchicine (2DMC) from 0.43–0.80 μg/g [1]. The 3DMC:2DMC concentration ratio was approximately 1.8–2.3:1. The MAE-MPSPE-UHPLC method achieved linearity from 10–2000 ng/mL with coefficients of variation <20% and a limit of detection of 10 ng/mL for each analyte; >95% of each analyte was recovered after 15 min microwave irradiation [1].

Forensic toxicology Bone tissue analysis Postmortem distribution

Regioselective Phase II Conjugation: 3DMC Preferentially Undergoes O-Sulfation Whereas 2DMC Is Preferentially O-Glucuronidated

In rat bile analysis following colchicine administration, 3-demethylcolchicine (3DMC) and 2-demethylcolchicine (2DMC) exhibited divergent phase II conjugation pathways: 2-DMC was preferentially O-glucuronidated, while 3-DMC predominantly yielded O-sulfation conjugates [1]. The 3-DMC sulfate (M3) was identified as a novel major metabolite alongside the known 2-DMC glucuronide (M4), 2-DMC (M6), and 3-DMC (M7), confirmed by high-resolution mass spectrometry and NMR [1]. This regioselectivity in conjugation fate demonstrates that the position of the free hydroxyl group (C-3 vs. C-2) dictates the clearance pathway and circulating metabolite profile.

Drug metabolism Phase II conjugation Biotransformation

Bone 3DMC/Colchicine Ratio Correlates Strongly with Blood Levels (r = 0.91–0.97) Whereas 2DMC/Colchicine Ratio Does Not

In a controlled rat model of colchicine exposure (50 mg/kg i.p.) with three dose-death intervals (DDI: 30, 60, and 180 min; n = 4 per group), the mass-normalized response ratio RR3DMC/RRCOLCH in bone was well correlated with corresponding perimortem blood levels across all bone types except skull (r = 0.91–0.97) [1]. In contrast, RR2DMC/RRCOLCH and RR2DMC/RR3DMC ratios in bone correlated poorly with blood values (r = −0.65 to +0.31) [1]. Across all DDI groups, bone 3DMC levels varied by 12–17 fold across bone types (skull, vertebrae, rib, pelvis, femur, tibia), while 2DMC levels varied by 14–20 fold [1].

Forensic interpretation Postmortem toxicology Dose–death interval

3-Demethylcolchicine Retains Tubulin Binding and Anti-Inflammatory Activity Comparable to Colchicine, Unlike 2-Demethylcolchicine

In the rat carrageenin-induced footpad edema model, colchicine, 1-demethylcolchicine, and 3-demethylcolchicine all markedly inhibited edema at both 3 h and 5 h post-injection, whereas 2-demethylcolchicine was much less active [1]. Significant inhibition of carrageenin edema and strong binding to tubulin in vitro were manifested by colchicine, 3-demethylcolchicine, N-butyryldeacetylcolchicine, and colchifoline [1]. Furthermore, among monophenolic colchicine derivatives tested in the P388 lymphocytic leukemia screen in mice, only 3-demethylcolchicine showed an appreciable effect in vitro and in vivo and was less toxic than colchicine [2]. The anti-inflammatory activity of colchicinoids is not solely regulated through microtubule disruption, as demonstrated by N-carbethoxydeacetylcolchicine which bound tubulin well but lacked anti-edema activity [1].

Anti-inflammatory activity Tubulin binding Structure-activity relationship

Primary Research and Industrial Application Scenarios for 3-Demethyl Colchicine-d3


Validated LC-MS/MS Bioanalytical Method Development for 3DMC Quantification in Plasma and Tissue

Regulatory bioanalytical method validation per FDA/EMA guidance requires a stable isotope-labeled internal standard that co-elutes with the target analyte to compensate for matrix effects, extraction variability, and ionization suppression. 3-Demethyl Colchicine-d3 is the only commercially available isotopologue matched to 3DMC. This enables precise, accurate quantification across wide dynamic ranges (demonstrated linearity 10–2000 ng/mL for structurally analogous assays [1]) with coefficients of variation below 20% in biological matrices including plasma, urine, and bone tissue extracts. The validated method supports pharmacokinetic studies of colchicine metabolism, CYP3A4-mediated drug–drug interaction assessments, and therapeutic drug monitoring.

Postmortem Forensic Toxicology: Confirmatory Bone Analysis for Colchicine Exposure

When blood and soft tissue specimens are unavailable due to advanced decomposition, bone tissue becomes the matrix of choice for postmortem toxicological confirmation. 3DMC is the only colchicine metabolite whose bone/blood concentration ratio exhibits strong linear correlation (r = 0.91–0.97) across multiple skeletal elements [2]. Use of 3-Demethyl Colchicine-d3 as the internal standard in MAE-MPSPE-UHPLC workflows ensures reliable semi-quantitative determination of 3DMC in pulverized bone, enabling forensic pathologists to interpret colchicine exposure status even in severely decomposed remains.

Pharmacopeial Impurity Testing and ANDA/DMF Regulatory Submissions for Colchicine Drug Products

3-Demethylcolchicine is listed as Colchicine EP Impurity E in the European Pharmacopoeia. 3-Demethyl Colchicine-d3 serves as the deuterated analog reference standard for this specified impurity, supporting analytical method development, method validation (AMV), and quality control (QC) release testing during API synthesis and finished product manufacture [3]. Its use is directly applicable to Abbreviated New Drug Application (ANDA) filings and Drug Master File (DMF) submissions, where regulatory authorities require demonstrated specificity, accuracy, and precision in impurity quantification using appropriately characterized reference standards with traceability to USP or EP compendial standards [3].

Metabolic Phenotyping Studies Investigating CYP3A4-Dependent Colchicine Disposition and Pharmacogenomics

Given that 3DMC is the predominant colchicine metabolite generated exclusively via CYP3A4 (formation rate 9.8% vs. 5.5% for 2DMC), and that CYP3A4 expression and activity exhibit substantial inter-individual variability [4], quantitative 3DMC profiling using the deuterated internal standard enables precise metabolic phenotyping. This is critical for pharmacogenomic studies correlating CYP3A4 genotype/phenotype with colchicine metabolite exposure, toxicity risk stratification in patients receiving colchicine for gout or familial Mediterranean fever, and the mechanistic evaluation of clinical drug–drug interactions involving CYP3A4 inhibitors (e.g., clarithromycin, ketoconazole) that may precipitate colchicine toxicity.

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